molecular formula C23H21Cl3N2O3 B560489 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 1334294-76-6

8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B560489
CAS RN: 1334294-76-6
M. Wt: 479.782
InChI Key: RDDLWMWIRXGSJM-XBXARRHUSA-N
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Description

This compound is a non-polymer with the formula C23H21Cl3N2O3 . It has a molecular weight of 479.783 . The compound’s isomeric SMILES string is c1cc(ccc1/C=C/C(=O)N2CCC3(CC2)CN(C(=O)O3)Cc4ccc(c(c4)Cl)Cl)Cl .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ . This provides a detailed description of the compound’s structure.

Scientific Research Applications

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a class of compounds including the mentioned chemical, has shown promising results in antihypertensive activity. These compounds were synthesized and tested for their ability to lower blood pressure, with some displaying alpha-adrenergic blocking properties and potential in treating hypertension (Caroon et al., 1981).

Antimycobacterial Activity

Spiroisoxazolidines, derived from 1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been investigated for their antimycobacterial properties. Certain derivatives have shown significant in vitro activity against Mycobacterium tuberculosis, indicating potential use in anti-TB treatments (Kumar et al., 2010).

Neuroprotective and Antiamnesic Effects

A series of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their protective effects against brain edema and memory deficits. These compounds showed inhibitory action on calcium uptake in cerebrocortical synaptosomes and provided protection against brain damage and cognitive impairments, suggesting potential applications in neurological disorders (Tóth et al., 1997).

Antibacterial and Antifungal Activity

Isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane derivatives, related to the chemical , have shown significant antibacterial and antifungal activities against various standard strains. This implies potential for these compounds in developing new antimicrobial agents (Rajanarendar et al., 2010).

Muscarinic Agonistic Activity

Research on spirooxazolidine-2,4-dione derivatives, structurally related to 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one, has highlighted their potential as muscarinic agonists. These compounds could be beneficial in treating dementia and related cognitive disorders (Tsukamoto et al., 1993).

properties

IUPAC Name

8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDLWMWIRXGSJM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 2
Reactant of Route 2
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 3
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 4
Reactant of Route 4
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 5
Reactant of Route 5
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Reactant of Route 6
Reactant of Route 6
8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Q & A

Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?

A1: 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:

  • Reduced cAMP response element-binding protein (CREB) activation: GSK682753A effectively inhibits CREB activation, likely through the G protein signaling pathway. []
  • Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. GSK682753A significantly reduces ERK phosphorylation, suggesting interference with this pathway. []
  • Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. GSK682753A effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []

Q2: What is the significance of the Phe111 residue in EBI2 for the activity of 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one?

A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of GSK682753A. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for GSK682753A's inverse agonism. [] This finding provides valuable insight into the potential binding site of GSK682753A on EBI2 and could guide further development of EBI2-targeting compounds.

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